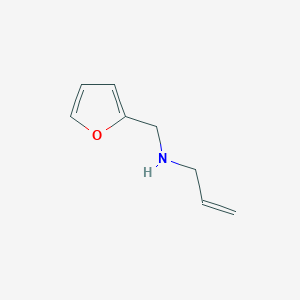

N-(furan-2-ylmethyl)prop-2-en-1-amine

Vue d'ensemble

Description

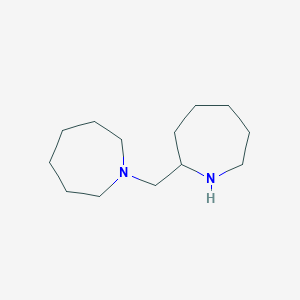

N-(furan-2-ylmethyl)prop-2-en-1-amine is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a furan ring, a five-membered aromatic ring with oxygen, attached to a prop-2-en-1-amine moiety. This structure is a key feature in the synthesis of spiro-lactams, polysubstituted pyrroles, and other furan derivatives with potential applications in pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of derivatives of N-(furan-2-ylmethyl)prop-2-en-1-amine can be achieved through several methods. One approach involves the reaction of furfurylamines with ynones followed by oxidative cyclization using ceric ammonium nitrate to produce spiro-lactams and polysubstituted pyrroles . Another method includes the use of N,N'-Bis(furan-2-ylmethyl)oxalamide to enhance the catalytic activity in Cu-catalyzed coupling reactions, which is effective for promoting N-arylation of anilines and secondary amines . Additionally, enantioselective synthesis of furan-2-yl amines and amino acids can be performed using oxazaborolidine-catalyzed reduction of furan-2-yl ketone oximes .

Molecular Structure Analysis

The molecular structure of N-(furan-2-ylmethyl)prop-2-en-1-amine derivatives has been studied using various spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of a related compound, N-(4-Methylphenyl)-N-(5-nitrofurfuryl)-N-prop-2-ynylamine, revealed a non-planar arrangement with the furan ring inclined at a significant angle to the phenyl ring . Similarly, the structures of 4-((furan-2-ylmethyl)amino)benzoic acid and related compounds were confirmed by spectroscopy and X-ray diffraction, with DFT calculations corroborating the experimental data .

Chemical Reactions Analysis

N-(furan-2-ylmethyl)prop-2-en-1-amine and its derivatives participate in various chemical reactions. They can undergo [4 + 2] cycloaddition reactions, although some derivatives show a lack of reactivity in such reactions due to their molecular and crystal structures . Additionally, these compounds can be used in palladium-catalyzed aerobic oxidative dicarbonation reactions to synthesize highly conjugated functionalized 2-pyridones, which have potential applications in filtering shortwave radiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(furan-2-ylmethyl)prop-2-en-1-amine derivatives are influenced by their molecular structure. The presence of the furan ring contributes to the aromaticity and reactivity of these compounds. The derivatives exhibit a range of organoleptic properties and can be detected in various foods, indicating their potential role in flavor chemistry . The molecular electrostatic potential and frontier molecular orbitals of these compounds have been investigated using DFT, revealing insights into their reactivity and interactions with other molecules .

Applications De Recherche Scientifique

1. Diels–Alder Cycloaddition Reaction

- Application Summary : This compound is used to investigate the effect of nitrogen-protecting groups on intramolecular Diels–Alder cyclization reaction yields .

- Methods of Application : The protection reactions were carried out in both dichloromethane and water. The protected molecules were synthesized in dichloromethane and then cycled in toluene .

- Results : The mesomeric electron-withdrawing and sterically large protecting groups increased the yield of Diels–Alder cycling reactions effectively .

2. Cognitive Enhancement and MAO Inhibitor

- Application Summary : N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) is a potential cognitive enhancer with MAO inhibitor properties .

- Methods of Application : The MAO-A and MAO-B inhibition profile of N-(furan-2-ylmethyl)-N-prop-2-yn-1-amine derivates were evaluated by fluorimetric method and their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties estimated .

- Results : F2MPA is a partially reversible inhibitor of hMAO-B, with moderate to good ADMET properties and drug-likeness .

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-5-9-7-8-4-3-6-10-8/h2-4,6,9H,1,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYBVTYEWJBZQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406018 | |

| Record name | N-[(Furan-2-yl)methyl]prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)prop-2-en-1-amine | |

CAS RN |

53175-33-0 | |

| Record name | N-[(Furan-2-yl)methyl]prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]-](/img/structure/B1275209.png)

![6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275213.png)

![3-Thien-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1275216.png)

![2-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B1275232.png)